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Compound of Interest

Compound Name: XYD129

Cat. No.: B15541841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core technology, mechanism of

action, and preclinical data associated with XYD129, a potent and selective Proteolysis

Targeting Chimera (PROTAC) designed to degrade the transcriptional coactivators CREB-

binding protein (CBP) and its paralog p300 for the potential treatment of Acute Myeloid

Leukemia (AML).

Introduction to XYD129: A Bifunctional Degrader
XYD129 is a heterobifunctional small molecule that leverages the ubiquitin-proteasome system

to induce the targeted degradation of CBP and p300 proteins. As a PROTAC, XYD129 is

comprised of three key components: a ligand that binds to the target proteins (CBP/p300), a

ligand that recruits an E3 ubiquitin ligase (in this case, Cereblon or CRBN), and a flexible linker

that connects these two moieties.[1] By simultaneously engaging both the target protein and

the E3 ligase, XYD129 facilitates the formation of a ternary complex, leading to the

ubiquitination and subsequent proteasomal degradation of CBP/p300.[2][3][4]

Mechanism of Action
The primary mechanism of action of XYD129 is the induction of proximity between CBP/p300

and the CRBN E3 ligase, leading to the targeted degradation of these proteins. This

degradation results in the downregulation of downstream oncogenic signaling pathways that

are critical for the proliferation and survival of AML cells.
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Signaling Pathway
The degradation of CBP/p300 by XYD129 is hypothesized to disrupt the transcriptional

program of key oncogenes, such as c-MYC, which are often dysregulated in AML. CBP/p300

are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and gene

transcription. By degrading these proteins, XYD129 effectively reduces histone acetylation at

enhancer and promoter regions of target genes, leading to their transcriptional repression and

subsequent anti-leukemic effects.
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Diagram 1: Proposed signaling pathway of XYD129 in AML cells.
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Quantitative Data Summary
The preclinical evaluation of XYD129 has generated significant quantitative data demonstrating

its potency and efficacy.

Parameter Cell Line Value Reference

IC50 (Proliferation) MV4-11 0.044 µM [1]

IC50 (Proliferation) MOLM-16 7.4 nM

Parameter In Vivo Model Value Reference

Tumor Growth

Inhibition (TGI)
MOLM-16 Xenograft 60% [2][3][4]

Parameter Assay Result Reference

Ternary Complex

Formation
AlphaScreen Confirmed [3][4]

CBP/p300

Degradation
Western Blot

Substantial

degradation at 500 nM

after 24h

[2]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay
Cell Lines: MV4-11 and MOLM-16 human acute myeloid leukemia cell lines.

Reagents: XYD129, DMSO (vehicle control), RPMI-1640 medium, Fetal Bovine Serum

(FBS), Penicillin-Streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay kit

(Promega).

Procedure:
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Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well in RPMI-1640

medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

XYD129 was serially diluted in DMSO and added to the cells to achieve final

concentrations ranging from 0.1 nM to 10 µM. The final DMSO concentration was

maintained at 0.1%.

Cells were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

After incubation, the CellTiter-Glo® reagent was added to each well according to the

manufacturer's instructions.

Luminescence was measured using a plate reader.

The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear

regression analysis of the dose-response curves.

Western Blot for Protein Degradation
Cell Line: MOLM-16.

Reagents: XYD129, DMSO, RIPA buffer, Protease and Phosphatase Inhibitor Cocktail,

Primary antibodies against CBP, p300, and β-actin, HRP-conjugated secondary antibody,

ECL Western Blotting Substrate.

Procedure:

MOLM-16 cells were treated with either DMSO or varying concentrations of XYD129 for

24 hours.

Cells were harvested, washed with PBS, and lysed in RIPA buffer containing protease and

phosphatase inhibitors.

Protein concentration was determined using a BCA protein assay.

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF

membrane.
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The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

The membrane was incubated with primary antibodies overnight at 4°C.

After washing with TBST, the membrane was incubated with HRP-conjugated secondary

antibody for 1 hour at room temperature.

The protein bands were visualized using an ECL substrate and an imaging system. β-actin

was used as a loading control.

AlphaScreen Ternary Complex Formation Assay
Reagents: Recombinant human CBP/p300 protein, Recombinant human CRBN-DDB1

protein complex, Biotinylated XYD129, Streptavidin-coated Donor beads, and anti-tag

Acceptor beads.

Procedure:

All reagents were prepared in the assay buffer.

Biotinylated XYD129 was incubated with streptavidin-coated Donor beads.

The CBP/p300 protein and CRBN-DDB1 complex were mixed with the XYD129-Donor

bead solution.

Anti-tag Acceptor beads were added to the mixture.

The plate was incubated in the dark at room temperature for 1 hour.

The AlphaScreen signal was read on an EnVision plate reader. An increase in the signal

indicates the formation of the ternary complex.

In Vivo Xenograft Study
Animal Model: NOD/SCID mice.

Cell Line: MOLM-16.

Procedure:
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MOLM-16 cells were subcutaneously injected into the flank of each mouse.

When tumors reached a palpable size, mice were randomized into vehicle and treatment

groups.

XYD129 was administered at a tolerated dose schedule.

Tumor volume and body weight were measured regularly.

At the end of the study, the tumor growth inhibition (TGI) was calculated using the formula:

TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of vehicle

group)] x 100.
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Diagram 2: Workflow for the preclinical evaluation of XYD129.

Logical Relationship of PROTAC Technology
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Diagram 3: Logical relationship of the components and process of XYD129 PROTAC
technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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